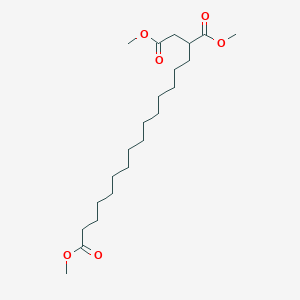
Trimethyl hexadecane-1,2,16-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl hexadecane-1,2,16-tricarboxylate is an organic compound with the molecular formula C19H34O6 It is a tricarboxylate ester, meaning it contains three carboxylate groups (-COO-) attached to a hexadecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl hexadecane-1,2,16-tricarboxylate typically involves esterification reactions. One common method is the reaction of hexadecane-1,2,16-tricarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Hexadecane-1,2,16-tricarboxylic acid+3CH3OHH2SO4Trimethyl hexadecane-1,2,16-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl hexadecane-1,2,16-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Hexadecane-1,2,16-tricarboxylic acid.
Reduction: Hexadecane-1,2,16-triol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl hexadecane-1,2,16-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of trimethyl hexadecane-1,2,16-tricarboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Another tricarboxylate ester with a benzene ring instead of a hexadecane backbone.
Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but with different positions of the carboxylate groups on the benzene ring.
Uniqueness
Trimethyl hexadecane-1,2,16-tricarboxylate is unique due to its long aliphatic chain, which imparts different physical and chemical properties compared to aromatic tricarboxylates
Propriétés
Numéro CAS |
185760-23-0 |
|---|---|
Formule moléculaire |
C22H40O6 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
trimethyl hexadecane-1,2,16-tricarboxylate |
InChI |
InChI=1S/C22H40O6/c1-26-20(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-19(22(25)28-3)18-21(24)27-2/h19H,4-18H2,1-3H3 |
Clé InChI |
TVSZEOHBZRENAA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


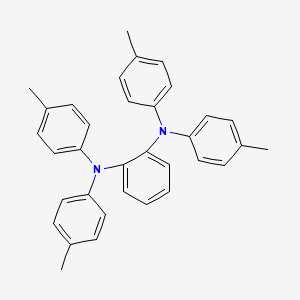

![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)

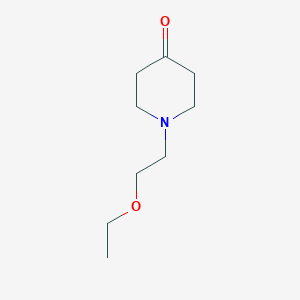
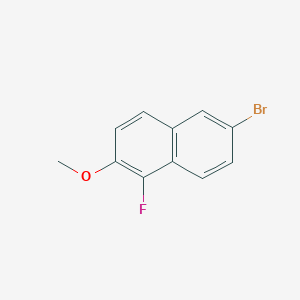

![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
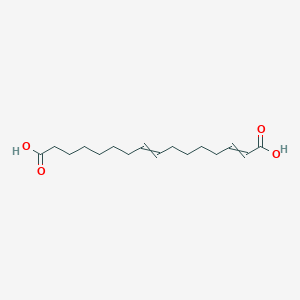
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
